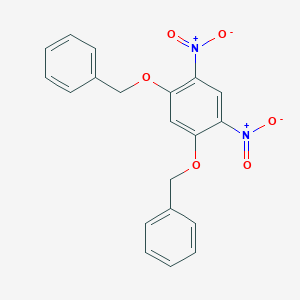

1,3-Dibenzyloxy-4,6-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dinitro-2,4-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-21(24)17-11-18(22(25)26)20(28-14-16-9-5-2-6-10-16)12-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDPHGNSRWHEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376444 | |

| Record name | 1,3-DIBENZYLOXY-4,6-DINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134637-67-5 | |

| Record name | 1,3-DIBENZYLOXY-4,6-DINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dibenzyloxy 4,6 Dinitrobenzene

Precursor Synthesis via Aromatic Nitration

The foundational step in producing 1,3-Dibenzyloxy-4,6-dinitrobenzene involves the synthesis of the precursor, 1,3-Dichloro-4,6-dinitrobenzene (B1585067). This is achieved through the aromatic nitration of 1,3-dichlorobenzene (B1664543).

Synthesis of 1,3-Dichloro-4,6-dinitrobenzene from 1,3-Dichlorobenzene

The dinitration of 1,3-dichlorobenzene is a critical transformation that introduces the nitro groups necessary for subsequent reactions.

The dinitration of 1,3-dichlorobenzene is commonly carried out using a mixture of nitric acid and sulfuric acid, often referred to as mixed acid. google.comrsc.org The reaction conditions, including temperature and the ratio of acids, are crucial for maximizing the yield of the desired 1,3-dichloro-4,6-dinitrobenzene. google.comgoogle.com

One established method involves the simultaneous addition of 1,3-dichlorobenzene and a mixed acid solution (containing nitric acid, sulfuric acid, and SO₃) to sulfuric acid at a controlled temperature, typically between 0 and 40°C. google.com This approach allows for the formation of the product, which often crystallizes out of the reaction mixture. google.com The use of anhydrous conditions and the presence of SO₃ in the mixed acid can facilitate the reaction at lower temperatures, which helps to minimize the formation of highly nitrated and potentially sensitive byproducts. google.com

Alternative protocols have also been described. For instance, nitration can be performed by adding 1,3-dichlorobenzene to a mixture of fuming nitric acid and concentrated sulfuric acid, followed by heating to complete the reaction. google.com Another approach utilizes potassium nitrate (B79036) in concentrated sulfuric acid, where the temperature of the reaction mixture is carefully controlled. orgsyn.org

The table below summarizes various mixed acid systems and reaction conditions for the dinitration of 1,3-dichlorobenzene.

| Nitrating Agent | Co-reagent/Solvent | Temperature | Yield of 1,3-dichloro-4,6-dinitrobenzene | Reference |

| Mixed Acid (HNO₃, H₂SO₄, SO₃) | Sulfuric Acid | 20°C | 81.3% (as a mixture with isomer) | google.com |

| Fuming Nitric Acid | Concentrated Sulfuric Acid | 90°C | 70.3% (purified) | google.com |

| Mixed Acid (fuming HNO₃, H₂SO₄, 30% oleum) | - | 5°C to 100°C | 80% (purity >99%) | google.com |

| Nitric Acid (d 1.50) | Concentrated Sulfuric Acid | 99°C | ~85% (in mixture with isomer) | rsc.org |

| Potassium Nitrate | Concentrated Sulfuric Acid | 120-135°C | 70-71.5% | orgsyn.org |

A significant challenge in the dinitration of 1,3-dichlorobenzene is the concurrent formation of the undesired isomer, 1,3-dichloro-2,4-dinitrobenzene. google.comrsc.org The ratio of the desired 4,6-dinitro isomer to the 2,4-dinitro isomer is influenced by the reaction conditions. google.comrsc.org For example, nitration at 99°C can yield a product containing approximately 85% of the 4,6-isomer and 15% of the 2,4-isomer. rsc.org

Some process modifications aim to improve the selectivity of the nitration reaction and simplify purification. For instance, controlling the feed rate of reactants and the reaction temperature can increase the selectivity for 1,3-dichloro-4,6-dinitrobenzene to over 91%. google.com Furthermore, a process involving slow crystallization from the reaction mixture without a water quench has been shown to produce highly pure product (99.8%) with a typical net yield of 80%. google.com

Etherification via Nucleophilic Aromatic Substitution

The final step in the synthesis of this compound is the etherification of the dinitrated precursor. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro groups on the aromatic ring activate it towards nucleophilic attack, facilitating the displacement of the chloro substituents. wikipedia.orgyoutube.com

Reaction of 1,3-Dichloro-4,6-dinitrobenzene with Sodium Benzylate

The etherification is accomplished by reacting 1,3-dichloro-4,6-dinitrobenzene with a nucleophile, typically sodium benzylate, which is prepared from benzyl (B1604629) alcohol and a strong base. The benzylate anion attacks the carbon atoms bearing the chlorine atoms, leading to the displacement of chloride ions and the formation of the desired this compound. google.com

The reaction involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which is a characteristic feature of SNAr reactions. wikipedia.orgnih.gov The stability of this intermediate is enhanced by the presence of the two electron-withdrawing nitro groups. wikipedia.org

Influence of Basic Conditions and Solvent Systems on Benzylation Efficiency

The efficiency of the benzylation reaction is significantly influenced by the reaction conditions, particularly the choice of base and solvent. A strong base is required to deprotonate benzyl alcohol to form the more nucleophilic benzylate anion.

Stepwise Reaction Optimization and Temperature Control

The synthesis of this compound is predicated on the nitration of 1,3-dibenzyloxybenzene (B1586793). The benzyloxy groups are ortho-, para-directing and strongly activating, making the benzene (B151609) ring highly susceptible to electrophilic attack. The positions ortho (2) and para (4, 6) to the benzyloxy groups are electronically enriched. However, the bulky nature of the benzyl groups provides significant steric hindrance at the 2-position. Consequently, nitration is expected to occur preferentially at the less sterically hindered 4- and 6-positions.

The nitration of the closely related 1,3-dimethoxybenzene (B93181) provides a valuable model for understanding this reaction. chegg.com In the case of 1,3-dimethoxybenzene, nitration yields primarily the 4-nitro product, with the 2-nitro isomer being a minor product due to steric hindrance. chegg.com By extension, the dinitration of 1,3-dibenzyloxybenzene would be expected to proceed stepwise, with the first nitro group adding to the 4-position and the second to the 6-position.

The choice of nitrating agent and solvent system is also pivotal. A common nitrating mixture consists of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The optimization of the reaction would involve a systematic variation of the molar ratio of the reactants, the concentration of the acids, and the reaction temperature to maximize the yield of the desired this compound.

An illustrative data table for the optimization of this reaction, based on analogous nitration procedures, is presented below.

Table 1: Illustrative Parameters for Stepwise Reaction Optimization of this compound Synthesis

| Parameter | Range | Expected Outcome |

| Temperature (°C) | -10 to 25 | Lower temperatures favor selectivity and reduce byproduct formation. |

| Molar Ratio (HNO₃:Substrate) | 2:1 to 3:1 | A slight excess of nitric acid ensures complete dinitration. |

| Molar Ratio (H₂SO₄:HNO₃) | 1:1 to 2:1 | Higher sulfuric acid concentration increases the rate of nitration. |

| Reaction Time (hours) | 1 to 5 | Longer reaction times may be required at lower temperatures. |

Advanced Synthetic Strategies and Process Intensification

Beyond traditional batch synthesis, advanced strategies can be employed to enhance the efficiency, safety, and scalability of this compound production. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is particularly relevant for nitration reactions due to their inherent hazards.

One such advanced strategy is the use of microreactors. Continuous flow synthesis in microreactors offers several advantages over batch processing for nitration reactions. The high surface-area-to-volume ratio of microreactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways. This enhanced control can lead to higher yields and purities of the final product. The small reaction volumes within the microreactor at any given time also significantly improve the safety profile of the process.

The application of microreactors has been successfully demonstrated for the nitration of various aromatic compounds, showcasing significant reductions in reaction times and improvements in safety. For instance, the continuous synthesis of other nitroaromatic compounds has been achieved with high yields and throughput in microreactor systems.

Another advanced approach involves the use of alternative nitrating agents that are milder and more selective than the conventional mixed acid system. These can include reagents like nitronium tetrafluoroborate (B81430) or the use of solid acid catalysts. While potentially more expensive, these reagents can offer improved regioselectivity and easier work-up procedures.

The development of a continuous process for the synthesis of this compound would involve the optimization of parameters such as flow rates of the reactant streams, residence time within the microreactor, and the temperature of the reaction zone. An illustrative data table for the process intensification of this synthesis is provided below.

Table 2: Illustrative Parameters for Advanced Synthesis and Process Intensification of this compound

| Strategy | Parameter | Range | Expected Outcome |

| Microreactor Synthesis | Flow Rate (mL/min) | 0.1 to 10 | Higher flow rates decrease residence time but increase throughput. |

| Residence Time (min) | 1 to 20 | Optimized residence time maximizes conversion and minimizes byproducts. | |

| Temperature (°C) | 0 to 40 | Precise temperature control allows for higher reaction rates safely. | |

| Alternative Nitrating Agents | Reagent | Nitronium tetrafluoroborate | May offer higher selectivity and milder reaction conditions. |

| Solvent | Acetonitrile, Dichloromethane | Choice of solvent can influence solubility and reactivity. |

Chemical Reactivity and Transformation Pathways of 1,3 Dibenzyloxy 4,6 Dinitrobenzene

Reductive Transformations of Aromatic Nitro Groups

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a route to valuable amino compounds. In the case of 1,3-dibenzyloxy-4,6-dinitrobenzene, this reduction can be achieved through several methods, with catalytic hydrogenation being a prominent and efficient approach.

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the nitro groups to primary amines. This process is widely used due to its high efficiency and clean reaction profile. masterorganicchemistry.comnih.gov

The reduction of a nitro group to an amine is a complex, multi-step process that is believed to proceed through several intermediates. orientjchem.orgyoutube.com While the exact mechanism can be intricate and dependent on specific reaction conditions, a generally accepted pathway involves the following key stages:

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst. youtube.com

Hydrogen Activation: The catalyst facilitates the cleavage of the H-H bond in molecular hydrogen, forming reactive hydrogen species on the catalyst surface. orientjchem.orgyoutube.com

Stepwise Reduction: The nitro group is sequentially reduced. The nitroso (-NO) and hydroxylamino (-NHOH) groups are key intermediates in this pathway. epo.org

Amine Formation: The hydroxylamino intermediate is further reduced to the final amino group (-NH₂).

Desorption: The resulting amino compound desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.

Table 1: Intermediates in Nitro Group Reduction

| Intermediate Species | Chemical Formula |

|---|---|

| Nitrosobenzene | C₆H₅NO |

| N-Phenylhydroxylamine | C₆H₅NHOH |

| Aniline | C₆H₅NH₂ |

This table is interactive. Click on the headers to sort.

Noble metal catalysts, particularly palladium (Pd), are highly effective for the hydrogenation of nitroaromatics. rsc.orgatlanchimpharma.com Palladium is often supported on an inert material with a high surface area, such as activated carbon (Pd/C), to maximize its catalytic activity and facilitate its recovery from the reaction mixture. rsc.orgyoutube.com

The key roles of the palladium catalyst include:

Activation of Hydrogen: Palladium has a high affinity for hydrogen and readily dissociates molecular hydrogen into highly reactive atomic hydrogen on its surface. youtube.com

Substrate Adsorption: The catalyst provides a surface for the nitro compound to adsorb, bringing it into close proximity with the activated hydrogen.

Facilitating Reaction: The catalyst lowers the activation energy of the reduction process, allowing the reaction to proceed at a much faster rate than it would otherwise. youtube.com

The choice of catalyst can also influence the selectivity of the reaction. For instance, palladium is generally preferred over platinum (Pt) or rhodium (Rh) for the reduction of nitro groups without affecting other reducible functional groups, such as those in the aromatic ring. atlanchimpharma.com

The choice of solvent can significantly impact the rate and selectivity of catalytic hydrogenation. In some cases, a two-phase solvent system, often consisting of an organic solvent and an aqueous phase, can be employed. google.com The presence of water can influence the reaction in several ways. For instance, in the hydrogenation of certain nitro compounds, the formation of two phases (an organic phase and a lighter aqueous phase) has been observed. google.com The continuous removal of water produced during the reaction can sometimes enhance the formation of desired intermediates and increase the selectivity towards the final product. google.com

The rate of hydrogenolysis of O-benzyl protecting groups with Pd/C is also strongly affected by the solvent, with the efficiency following the general trend: toluene (B28343) < methanol (B129727) < ethanol (B145695) << acetic acid < tetrahydrofuran. atlanchimpharma.com

A significant consideration during the catalytic hydrogenation of this compound is the simultaneous reductive cleavage of the benzyloxy ether linkages. This reaction, also known as hydrogenolysis, is a common transformation for benzyl (B1604629) ethers in the presence of a hydrogenation catalyst like palladium on carbon (Pd/C) and hydrogen gas. youtube.commpg.de

During the catalytic hydrogenation process, the benzyloxy groups (-OCH₂Ph) are cleaved, leading to the in-situ formation of aromatic hydroxyl groups (-OH). youtube.com This transformation occurs concurrently with the reduction of the nitro groups. The cleavage of the carbon-oxygen bond in the ether results in the formation of a phenol (B47542) and toluene.

The mechanism of benzyl ether cleavage via hydrogenation is also a catalytic process occurring on the surface of the palladium catalyst. chemicalforums.com It is generally understood to involve the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen. chemicalforums.com

Reductive Cleavage of Benzyloxy Ethers

By-product Formation (e.g., Toluene) During Debenzylation

The debenzylation of this compound is a critical step in the synthesis of 4,6-diaminoresorcinol (B101129). This process, typically achieved through catalytic hydrogenation, involves the cleavage of the benzyl ether linkages. google.com While the primary goal is the removal of the benzyl protecting groups, the reaction conditions can lead to the formation of by-products.

One notable by-product is toluene. The formation of toluene arises from the hydrogenolysis of the benzyl group. During catalytic hydrogenation, the C-O bond of the ether is cleaved, and the resulting benzyl fragment can be further reduced on the catalyst surface. The benzylic alcohol intermediate, benzyl alcohol, can also be a by-product. google.com The reaction is typically carried out using a noble metal catalyst, such as palladium on activated carbon (Pd/C), in the presence of hydrogen gas. google.com

The efficiency of the debenzylation and the minimization of by-products are influenced by several factors, including the choice of catalyst, solvent system, reaction temperature, and pressure. For instance, a process described involves catalytic hydrogenation in a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent, which can be carried out at pressures ranging from 1 to 200 bar and temperatures from 0 to 200°C. google.com Careful control of these parameters is crucial to ensure complete conversion of the starting material and to minimize the formation of toluene and other impurities.

Derivatization to 4,6-Diaminoresorcinol Dihydrochloride (B599025)

The conversion of this compound to 4,6-diaminoresorcinol dihydrochloride is a pivotal transformation. google.com This process involves the simultaneous reduction of the two nitro groups to amino groups and the cleavage of the benzyl ethers.

Reaction Pathways Leading to Dihydrochloride Stabilization

The synthesis of 4,6-diaminoresorcinol is often carried out in the presence of hydrochloric acid to directly yield the more stable dihydrochloride salt. google.com The free 4,6-diaminoresorcinol is susceptible to oxidation and degradation, particularly in aqueous or solvent-containing media. google.com Its low solubility in organic solvents also presents challenges for isolation and purification. google.com

The reaction is typically a one-pot catalytic hydrogenation where this compound is treated with hydrogen gas over a noble metal catalyst in a two-phase system of dilute aqueous hydrochloric acid and an organic solvent. google.com The hydrochloric acid serves a dual purpose: it facilitates the reaction and ensures that the newly formed amino groups are immediately protonated to form the hydrochloride salt. This in-situ salt formation enhances the stability of the product and simplifies its isolation.

Purity and Yield Enhancement in Diaminoresorcinol Production

Achieving high purity and yield in the production of 4,6-diaminoresorcinol dihydrochloride is critical for its application in polymer synthesis. google.com Several strategies have been developed to optimize the process.

One approach involves the use of a two-phase reaction system, which has been shown to improve product quality and allow for more economical recycling of the expensive noble metal catalyst. google.com The use of high-performance liquid chromatography (HPLC) is employed to monitor the reaction and ensure complete conversion of the starting material, leading to a product that is chromatographically a single compound. google.com

The purity of the starting material, this compound, also plays a significant role in the final product quality. Processes for preparing highly pure this compound, for instance by reacting 1,3-dichloro-4,6-dinitrobenzene (B1585067) with sodium benzylate, can yield the desired intermediate in high yields (over 90%) with low levels of impurities. google.com Subsequent hydrogenation of this purified intermediate can lead to 4,6-diaminoresorcinol dihydrochloride with yields of approximately 95%. google.com

Alternative synthetic routes to 4,6-diaminoresorcinol dihydrochloride, which may not start from this compound, also emphasize the importance of intermediate purity. For example, a method involving the sulfonation, nitration, and hydrolysis of resorcinol (B1680541) to produce 4,6-dinitroresorcinol (B1581181) aims to reduce by-product and isomer formation, ultimately leading to a 4,6-diaminoresorcinol hydrochloride purity of 99.9% and a yield of 82%. google.com

| Parameter | Value/Condition | Reference |

| Starting Material | This compound | google.com |

| Reaction | Catalytic Hydrogenation | google.com |

| Catalyst | Noble metal catalyst (e.g., Pd/C) | google.com |

| Solvent System | Two-phase: dilute aqueous HCl and an organic solvent | google.com |

| Pressure | 1 to 200 bar | google.com |

| Temperature | 0 to 200°C | google.com |

| Product Form | Dihydrochloride salt | google.com |

| Reported Yield | ~95% | google.com |

| Reported Purity | Virtually a single compound by chromatography | google.com |

Potential for Other Nitroarene Reactions (e.g., partial reduction, functional group interconversion)

While the complete reduction of the nitro groups in this compound is the primary transformation for producing 4,6-diaminoresorcinol, the presence of two nitro groups on the aromatic ring opens up the possibility for other nitroarene reactions. These include partial reduction and functional group interconversion.

The selective reduction of one nitro group in a dinitroarene is a well-established transformation that can be achieved using specific reagents. For example, the reduction of 1,3-dinitrobenzene (B52904) with sodium sulfide (B99878) in aqueous solution is known to yield 3-nitroaniline. wikipedia.org This type of selective reduction, if applied to this compound, could potentially lead to monoamino-mononitro intermediates. The relative positions of the substituents on the benzene (B151609) ring can influence which nitro group is preferentially reduced. stackexchange.com Generally, the least sterically hindered nitro group is reduced first. stackexchange.com In phenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is often preferentially reduced. stackexchange.com

Furthermore, the nitro groups can potentially undergo other functional group interconversions. For instance, nucleophilic aromatic substitution reactions can occur where a nucleophile displaces a nitro group, although displacement of other leaving groups on the ring might be preferred under certain conditions. researchgate.netrsc.org The specific reaction pathway would depend on the nature of the nucleophile and the reaction conditions employed.

The study of various reducing agents and conditions on dinitroaromatic compounds reveals that the outcome of the reaction is highly dependent on the experimental setup. scispace.com Reagents such as zinc in the presence of ammonium (B1175870) chloride, hydrazine (B178648) with a palladium catalyst, or sodium borohydride (B1222165) can exhibit different selectivities for the reduction of nitro groups. scispace.com This suggests that by carefully selecting the reagents and conditions, it may be possible to control the extent of reduction of the nitro groups in this compound, potentially leading to a range of partially reduced or otherwise functionalized derivatives.

Advanced Applications in Organic Synthesis and Materials Science

Monomer Precursor for High-Performance Polymeric Materials

Role in Polybenzoxazole Synthesis

1,3-Dibenzyloxy-4,6-dinitrobenzene serves as a critical intermediate in the synthesis of monomers for high-performance polymers, specifically polybenzoxazoles (PBO). PBOs are a class of rigid-rod polymers known for their exceptional thermal stability and mechanical strength. The direct monomer used for PBO synthesis is 4,6-diaminoresorcinol (B101129) dihydrochloride (B599025) (DAR). sigmaaldrich.com

The synthesis pathway involves the catalytic hydrogenation of this compound. In this reaction, the two nitro groups on the benzene (B151609) ring are reduced to amino groups, and the benzyl (B1604629) ether protecting groups are cleaved simultaneously. This process yields 4,6-diaminoresorcinol, which is then converted to its more stable dihydrochloride salt (DAR), making it a crucial building block for these advanced plastics. sigmaaldrich.com The use of this compound is advantageous as it allows for the controlled synthesis of the highly pure DAR monomer required for high-molecular-weight polymer production.

Exploration of Polymerization Chemistry and Material Properties

The polymerization chemistry involving this compound begins with its high-pressure reduction to form the key monomer, 4,6-diaminoresorcinol dihydrochloride (DAR). This monomer is then reacted with various dicarboxylic acids or their derivatives in a polycondensation reaction to form the final polybenzoxazole polymer.

Research into the polymers derived from this precursor has revealed significant material properties. The resulting polymers have been characterized using methods such as Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and X-ray diffraction. These studies confirm the successful formation of the PBO structure.

Key research findings on the properties of polymers synthesized using the DAR monomer derived from this compound are summarized below.

| Property Studied | Finding | Research Focus |

| Thermal Stability | Polymers exhibit thermal stability up to approximately 550°C. | Thermogravimetric Analysis (TGA) |

| Glass Transition | Differential Scanning Calorimetry (DSC) revealed an absence of a glass transition temperature. | Differential Scanning Calorimetry (DSC) |

| Solubility | The polymers are soluble only in very strong acids, such as polyphosphoric acid. | Solubility Behaviour Studies |

This table presents findings on the properties of the final polymers, not of the this compound compound itself.

Versatile Building Block in Complex Chemical Syntheses

Design and Synthesis of Functionalized Aromatic Scaffolds

This compound is itself a functionalized aromatic scaffold, designed for specific chemical transformations. Its synthesis involves the reaction of 1,3-dichloro-4,6-dinitrobenzene (B1585067) with sodium benzylate. This process replaces the chloro groups with benzyloxy groups, which act as protecting groups for the hydroxyl functions of resorcinol (B1680541).

The primary utility of this compound as a building block is to provide controlled access to the 4,6-diaminoresorcinol scaffold. The benzyloxy groups prevent the hydroxyl groups from reacting during the reduction of the nitro groups. Subsequent removal of these protecting groups during the hydrogenation step cleanly yields the highly reactive diaminoresorcinol molecule, which is fundamental for building more complex structures like PBOs.

Contributions to Agrochemicals Synthesis

The dinitroaromatic structure of this compound makes it a precursor to compounds with potential applications in the agrochemical sector. Specifically, its derivative, 4,6-dinitroresorcinol (B1581181), is a chemical compound belonging to the nitroaromatic class that has been identified for use as a pesticide and herbicide.

This compound can be converted to 4,6-dinitroresorcinol through the cleavage of its two benzyl ether bonds. This positions it as a stable, protected intermediate that can be used in the synthesis pathway for producing this agrochemically active compound.

Utility in Dyes Synthesis

The derivative of this compound, 4,6-diaminoresorcinol (DAR), is a significant intermediate in the cosmetic industry, particularly in the formulation of hair dyes. guidechem.comlookchem.comcymitquimica.com After being produced via the hydrogenation of its dinitro precursor, DAR is used as a key component to generate vibrant and long-lasting hair colors. guidechem.comlookchem.com

Its utility in hair dye formulations stems from its chemical properties, which allow it to interact with hair proteins and form stable colored complexes. lookchem.com The mechanism involves the oxidation of 4,6-diaminoresorcinol within the hair fiber, which leads to the formation of larger, colored molecules that are effectively deposited and retained, ensuring color intensity and longevity. guidechem.comlookchem.com Its solubility in both water and alcohol makes it a versatile component in various dye product formulations. lookchem.comcymitquimica.com

Limited Publicly Available Data on this compound as a Pharmaceutical Intermediate

Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of publicly available information detailing the specific applications of this compound as an intermediate in pharmaceutical research. While the structural features of the molecule, including the presence of nitro groups and benzyl ether protecting groups, suggest its potential as a synthetic building block, concrete examples of its use in the development of pharmaceutically relevant compounds are not readily found in accessible research articles or patents.

The core structure, a dinitro-substituted benzene ring, is a common motif in medicinal chemistry. The nitro groups can serve as precursors to amino groups, which are fundamental in the synthesis of a wide array of bioactive molecules. Furthermore, the benzyloxy groups act as protecting groups for the hydroxyl functionalities on the benzene ring, allowing for selective reactions at other positions of the molecule. Following desired transformations, these benzyl groups can be removed to yield the free hydroxyls.

However, the specific compound , this compound, does not appear to be a widely utilized precursor in the publicly documented synthesis of pharmaceutical agents. Searches for its application in the creation of kinase inhibitors, enzyme inhibitors, or antiviral compounds have not yielded specific synthetic pathways or detailed research findings.

It is important to note that the absence of information in the public domain does not definitively mean the compound is without application in pharmaceutical research. Its use may be documented in proprietary corporate research, or it may be a niche intermediate with limited, highly specialized applications that are not broadly published.

Given the constraints of publicly accessible information, it is not possible to provide detailed research findings or construct data tables on the use of this compound as an intermediate for pharmaceutical research as outlined in the initial request. The available data primarily consists of basic chemical identifiers and properties, without the substantive reaction details or biological context necessary to fulfill the specified requirements.

Spectroscopic and Structural Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for the spectroscopic and structural characterization of this compound is not publicly available. Therefore, the generation of a detailed article with specific research findings and data tables as requested is not possible at this time.

While the compound is referenced in chemical literature as a known substance, specific data sets for its Nuclear Magnetic Resonance (NMR) spectra, Fourier Transform Infrared (FTIR) spectrum, and X-ray Diffraction (XRD) analysis have not been published in the accessible domain.

Information Available in the Literature

Searches have confirmed the existence and synthesis of this compound. It is primarily documented as a chemical intermediate in the production of other compounds.

Notably, United States Patent US6093852A describes the use of this compound as a direct precursor in a process to prepare 4,6-diamino-resorcinol dihydrochloride, an important monomer for high-performance polymers like polybenzoxazoles. orgsyn.org The patent indicates that this compound is synthesized via the reaction of 1,3-dichloro-4,6-dinitrobenzene with sodium benzylate. orgsyn.org

Furthermore, an abstract from the Society for Polymer Science India (SPSI) mentions the use of this compound as a monomer for the synthesis of novel polybenzobisoxazole copolymers. While this abstract states that the resulting polymers were characterized by IR spectroscopy, NMR spectroscopy, and X-ray diffraction, the specific characterization data for the monomer itself is not provided.

Summary of Unavailability

The following sections, which were requested in the article outline, could not be completed due to the absence of specific experimental data for this compound:

Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction (XRD) Techniques:There is no information available regarding the crystal structure, unit cell parameters, or other XRD data for this compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for 1,3-Dibenzyloxy-4,6-dinitrobenzene

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₀H₁₆N₂O₆ |

| Formula Weight | 396.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not found |

| b (Å) | Data not found |

| c (Å) | Data not found |

| α (°) | 90 |

| β (°) | Data not found |

| γ (°) | 90 |

| Volume (ų) | Data not found |

| Z | 4 |

| Calculated Density (g/cm³) | Data not found |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Hirshfeld Surface Analysis for Intermolecular Interactions

To complement the SC-XRD data, Hirshfeld surface analysis would be employed to visualize and quantify the intermolecular interactions within the crystal structure of this compound. This computational method maps the electron distribution of a molecule within a crystal, allowing for the identification and analysis of hydrogen bonds, π-π stacking, and other van der Waals forces that govern the crystal packing. This analysis would be crucial in understanding the influence of the bulky benzyloxy groups and the nitro functionalities on the supramolecular assembly. To date, no Hirshfeld surface analysis for this specific compound has been reported.

Advanced Chromatographic and Mass Spectrometric Analysis

The purity and molecular identity of this compound would be rigorously assessed using a suite of advanced chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of a synthesized compound. A specific HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products. The retention time under defined conditions (e.g., column type, mobile phase composition, flow rate) would serve as a key identifier, and the peak area would be used to quantify its purity. No specific HPLC method or retention time data for this compound is currently available.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This powerful hyphenated technique would be used to confirm the molecular weight of this compound. Following chromatographic separation, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured, providing definitive confirmation of its molecular formula. No LC-MS data has been published for this compound.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separation

For a more rapid and higher-resolution separation, Ultra-Performance Liquid Chromatography (UPLC) could be utilized. UPLC employs smaller stationary phase particles, leading to improved separation efficiency and reduced analysis times compared to conventional HPLC. This would be particularly useful for resolving any closely related impurities. As with the other chromatographic techniques, no UPLC methods or data have been reported for this compound.

Table 2: Hypothetical Chromatographic Data for this compound

| Technique | Parameter | Hypothetical Value |

| HPLC | Retention Time (min) | Data not found |

| Purity (%) | Data not found | |

| LC-MS | [M+H]⁺ (m/z) | 397.1030 |

| UPLC | Retention Time (min) | Data not found |

Note: The [M+H]⁺ value is calculated based on the chemical formula. All other data is hypothetical as no experimental results have been found.

Other Characterization Techniques

A complete characterization of this compound would also involve several other standard analytical methods.

UV-Vis Spectroscopy: This technique would provide information about the electronic transitions within the molecule, particularly those associated with the conjugated nitroaromatic system. The wavelength of maximum absorbance (λmax) would be a characteristic property.

Dynamic Light Scattering (DLS): While typically used for particle size analysis in solution, DLS could potentially be employed to study any aggregation behavior of this compound in various solvents, although this is not a primary characterization method for a small molecule unless specific aggregation studies are intended.

Elemental Analysis: This combustion analysis technique would be used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values would be compared to the theoretical values calculated from the chemical formula (C₂₀H₁₆N₂O₆) to confirm its elemental composition and purity. The aforementioned conference abstract suggests that elemental analysis was performed on polymers derived from this compound, implying that the starting material was likely also characterized in this manner, though the data is not publicly accessible.

Table 3: Theoretical Elemental Analysis Data for this compound

| Element | Theoretical Percentage |

| Carbon | 60.60% |

| Hydrogen | 4.07% |

| Nitrogen | 7.07% |

| Oxygen | 24.22% |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a good balance of accuracy and computational cost.

A full DFT analysis of 1,3-Dibenzyloxy-4,6-dinitrobenzene would reveal key details about its electronic makeup. This includes the distribution of electron density, the energies of its molecular orbitals, and the nature of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). According to FMO theory, the HOMO and LUMO are crucial in determining a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, influencing its electrophilic character.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -6.0 eV | Indicates electron-donating ability. |

| LUMO Energy | -3.0 to -2.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 4.0 eV | Relates to chemical reactivity and stability. |

Note: This table is hypothetical and intended to illustrate the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.

DFT calculations can be employed to model the energetics and thermodynamics of potential reaction pathways involving this compound. This could include, for example, the energetics of its synthesis or decomposition. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, providing insights into reaction mechanisms and rates. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed, offering a comprehensive understanding of the spontaneity and equilibrium of chemical processes.

The presence of two flexible benzyloxy groups suggests that this compound can adopt multiple conformations. DFT-based geometry optimization would identify the most stable conformer by finding the minimum energy structure on the potential energy surface. This analysis would provide precise bond lengths, bond angles, and dihedral angles. Understanding the preferred three-dimensional arrangement of the atoms is fundamental to comprehending its physical and chemical properties.

Table 2: Predicted Optimized Geometrical Parameters for this compound

| Bond/Angle | Predicted Value |

|---|---|

| C-N (nitro group) | ~1.47 Å |

| N-O (nitro group) | ~1.22 Å |

| C-O (ether linkage) | ~1.37 Å |

| O-C-C (benzyloxy) | ~117° |

| O-N-O (nitro group) | ~124° |

Note: These values are predictions based on typical bond lengths and angles for similar functional groups and would be refined by specific DFT calculations.

Intermolecular Interaction Analysis

The study of non-covalent interactions is crucial for understanding how molecules interact with each other in the solid state and in solution.

NCI analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An NCI analysis of this compound would likely reveal significant van der Waals interactions between the phenyl rings of the benzyloxy groups and potential weak hydrogen bonds involving the nitro groups. These interactions play a critical role in the packing of the molecule in the crystalline state.

QTAIM provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density. By analyzing the critical points in the electron density, QTAIM can identify bond paths and quantify the nature of the interactions (e.g., shared-shell covalent bonds versus closed-shell non-covalent interactions). For this compound, QTAIM could be used to precisely define the atomic charges and the strength of any intramolecular and intermolecular interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface (PES) of a reaction, chemists can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them.

For this compound, a key area of interest would be reactions involving the nitro groups, which are strong electron-withdrawing groups that activate the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). A theoretical study of such a reaction, for example, with a nucleophile like methoxide, would involve:

Locating Stationary Points : Using quantum chemical methods like Density Functional Theory (DFT), the geometric structures of the reactants, the Meisenheimer complex (the intermediate σ-adduct), and the products are optimized. The transition state (TS) structure connecting the reactants to the intermediate is also located.

Frequency Calculations : Vibrational frequency calculations are performed for all optimized structures. A true minimum on the PES (reactants, intermediates, products) will have all real (positive) vibrational frequencies. A first-order saddle point, or transition state, is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Activation Energy Calculation : The electronic energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis : An IRC calculation can be performed starting from the transition state structure. This traces the minimum energy path down to the connected reactant and product (or intermediate) on the potential energy surface, confirming that the located TS is indeed the correct one for the reaction of interest.

While specific reaction modeling for this compound has not been detailed in the available literature, the data generated from such a study would resemble the illustrative table below.

Table 2: Illustrative Energetic Data for a Modeled SNAr Reaction (Note: These values are for illustrative purposes only.)

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State 1 (TS1) | +15.2 | 1 |

| Meisenheimer Intermediate | -8.5 | 0 |

| Transition State 2 (TS2) | +10.8 | 1 |

| Products | -12.0 | 0 |

This type of computational analysis provides a step-by-step molecular movie of the reaction, revealing the precise geometric and electronic changes that occur as reactants transform into products.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. d-nb.info The standard approach involves optimizing the molecular geometry using a method like DFT and then calculating the NMR shielding tensors using a specialized method such as the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough (e.g., <0.2 ppm for 1H and <2 ppm for 13C) to aid in the assignment of complex spectra or to distinguish between possible isomers. d-nb.info

Vibrational Frequencies: In a similar fashion, the vibrational frequencies that correspond to infrared (IR) and Raman spectra can be calculated. After geometry optimization, a frequency calculation yields the fundamental vibrational modes of the molecule. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net These calculations are crucial for assigning specific absorption bands in an IR or Raman spectrum to particular molecular motions, such as C-H stretches, NO2 symmetric and asymmetric stretches, or aromatic ring vibrations.

The following table provides an example of what predicted spectroscopic data for this compound might look like.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: These values are for illustrative purposes and are not from a specific published study on this molecule.)

| Property | Predicted Value | Corresponding Functional Group/Atom |

| 1H NMR Shift (ppm) | ~ 8.5 | H atom between two NO2 groups |

| 1H NMR Shift (ppm) | ~ 7.3 - 7.5 | Phenyl H atoms of benzyl (B1604629) groups |

| 13C NMR Shift (ppm) | ~ 150 | C-NO2 carbons |

| 13C NMR Shift (ppm) | ~ 72 | Methylene (-CH2-) carbons |

| IR Frequency (cm-1) | ~ 1540 | NO2 asymmetric stretch |

| IR Frequency (cm-1) | ~ 1350 | NO2 symmetric stretch |

| IR Frequency (cm-1) | ~ 1250 | C-O-C asymmetric stretch |

Future Directions and Emerging Research Opportunities

Development of Sustainable Synthetic Routes for 1,3-Dibenzyloxy-4,6-dinitrobenzene

Traditional methods for the synthesis of nitroaromatic compounds often rely on harsh conditions and the use of strong acids, leading to environmental concerns and challenges in selectivity. nih.gov The development of sustainable and "green" synthetic routes is a key area of future research.

One promising avenue is the use of biocatalysis . Enzymes, such as nitroreductases and P450s, offer the potential for highly selective nitration and other functional group manipulations under mild, aqueous conditions. technologypublisher.comacs.orgrsc.orggoogle.com Researchers are exploring engineered enzymes that can perform direct aromatic nitration with high regio- and stereo-selectivity, minimizing the formation of unwanted byproducts and reducing environmental impact. technologypublisher.com The biocatalytic reduction of nitro groups to amines is also a well-established green alternative to traditional methods that use heavy metals. acs.orggoogle.com

Photocatalysis represents another sustainable approach. The use of light to drive chemical reactions can lead to more energy-efficient processes. Studies on the photocatalytic degradation of dinitrobenzene derivatives using catalysts like titanium dioxide (TiO₂) suggest the potential for photocatalytic methods in both the synthesis and modification of these compounds. researchgate.netsci-hub.se Future work could focus on developing selective photocatalytic methods for the synthesis of this compound, potentially from more readily available precursors.

Below is a table summarizing potential sustainable synthetic strategies:

| Synthetic Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., engineered P450s, nitroreductases) to catalyze nitration or reduction reactions. technologypublisher.comacs.org | High selectivity, mild reaction conditions, reduced waste, environmentally friendly. rsc.org |

| Photocatalysis | Utilization of light and a photocatalyst (e.g., TiO₂) to drive the synthesis. researchgate.netsci-hub.se | Energy efficiency, potential for novel reaction pathways. |

| Flow Chemistry | Performing reactions in continuous flow reactors for better control over reaction parameters and improved safety. | Enhanced safety, scalability, and potential for higher yields and purity. |

Exploration of Novel Reactivity and Functional Group Transformations

The rich functionality of this compound, with its two nitro groups and two benzyloxy ethers, offers a wide scope for exploring novel chemical transformations.

A key area of interest is the selective reduction of the nitro groups . The two nitro groups can potentially be reduced sequentially to yield a variety of derivatives, such as nitroamines and diamines. Methods for the selective reduction of one nitro group in dinitro- and trinitro-aromatic compounds using reagents like sodium sulfide (B99878) (Zinin reduction) or hydrazine (B178648) hydrate (B1144303) with catalysts have been reported. researchgate.netwikipedia.orgstackexchange.comechemi.comyoutube.com Applying these selective reduction strategies to this compound could provide access to a range of valuable building blocks for further synthesis.

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway. The electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack, allowing for the displacement of leaving groups. wikipedia.orgacs.orglibretexts.org While the benzyloxy groups are not typical leaving groups, research into the displacement of nitro groups themselves or other substituents that could be introduced onto the ring is a viable direction. This could lead to the synthesis of highly functionalized aromatic cores.

Furthermore, the benzyloxy groups themselves present opportunities for functionalization. The benzylic C-H bonds can be targeted for oxidation to carbonyl groups or for other C-H functionalization reactions. wikipedia.orgnih.gov Recent advances in metallaphotoredox catalysis have enabled a wide range of benzylic C-H functionalizations under mild conditions. rsc.org Additionally, the ether linkage can be cleaved to reveal the corresponding dihydroxy derivative, 1,3-dihydroxy-4,6-dinitrobenzene, which can be a precursor to other functional materials. google.com

The table below outlines potential functional group transformations:

| Functional Group | Reaction Type | Potential Products |

| Nitro Groups | Selective Reduction | Nitroanilines, diamines researchgate.net |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Displacement of nitro groups or other substituents to form highly functionalized aromatics wikipedia.org |

| Benzyloxy Groups | C-H Functionalization/Oxidation | Carbonyl derivatives, other functionalized benzylic positions wikipedia.orgnih.gov |

| Benzyloxy Groups | Ether Cleavage | 1,3-Dihydroxy-4,6-dinitrobenzene and its derivatives google.com |

Design and Synthesis of Advanced Materials Utilizing this compound as a Core

The rigid structure and functional groups of this compound make it an attractive building block for the design of advanced materials.

One area of significant potential is in the development of polymers . The dinitroaromatic core can be incorporated into polymer backbones, and the benzyloxy groups can serve as points for polymerization or cross-linking. The resulting polymers could exhibit interesting thermal, electronic, or optical properties. For example, polymers containing nitroaromatic units have been investigated for their potential in various applications. google.com

Another exciting direction is the use of this compound or its derivatives as ligands for the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. acs.orgnih.gov The nitro groups can act as binding sites for metal ions or can be reduced to amino groups, which are common linkers in MOF synthesis. researchgate.net The presence of nitro groups can also enhance the Lewis acidity of the MOF, making it a potentially useful catalyst. researchgate.net Furthermore, MOFs have been shown to facilitate the reactivity of confined nitro compounds. rsc.org

The dihydroxy derivative, obtained by cleavage of the benzyloxy groups, could also be a valuable precursor for energetic materials or other functional compounds, as demonstrated by the synthesis of related dihydroxy-trinitrobenzene derivatives. researchgate.netdocumentsdelivered.comnih.gov

| Material Type | Design Strategy | Potential Applications |

| Polymers | Incorporation of the dinitroaromatic core into polymer chains via the benzyloxy groups. google.com | Thermally stable plastics, electronic materials, membranes. |

| Metal-Organic Frameworks (MOFs) | Use of the molecule or its derivatives as organic linkers with metal nodes. acs.orgnih.govresearchgate.net | Gas storage and separation, catalysis, sensing. |

| Energetic Materials | Modification of the core structure, for example, by converting to the dihydroxy derivative and further nitration. researchgate.netdocumentsdelivered.comnih.gov | High-density, insensitive explosives. |

Integration of Cheminformatics and Artificial Intelligence in Compound Design and Reaction Prediction

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy.

Machine learning (ML) models can be trained on large datasets of chemical reactions to predict the regioselectivity of aromatic substitutions. dntb.gov.uarsc.orgacs.orgsemanticscholar.orgresearchgate.net For a molecule like this compound, ML tools could predict the most likely sites for further functionalization, such as electrophilic or nucleophilic attack, thus guiding synthetic efforts and reducing trial-and-error experimentation. acs.org

AI is also being used for the design of new materials with desired properties. aps.orgnih.govacs.orgresearchgate.netresearchgate.net By learning structure-property relationships from existing data, ML algorithms can suggest novel molecular structures with optimized characteristics. For instance, AI could be employed to design derivatives of this compound that are optimized for specific applications, such as having a high affinity for certain metal ions in MOF formation or possessing specific electronic properties for use in polymers.

The integration of these computational tools will accelerate the discovery and development of new chemistries and materials based on the this compound scaffold.

| AI/Cheminformatics Application | Description | Impact on Research |

| Reaction Prediction | Machine learning models predict the outcome and regioselectivity of chemical reactions. dntb.gov.uarsc.orgacs.org | Reduces experimental effort, guides synthetic strategy, accelerates discovery of new derivatives. |

| Materials Design | AI algorithms propose new molecular structures with optimized properties based on learned structure-property relationships. aps.orgnih.govacs.org | Facilitates the rational design of advanced materials with tailored functionalities. |

| Property Prediction | Computational tools estimate the physical, chemical, and electronic properties of novel compounds before synthesis. | Enables high-throughput screening of virtual libraries to identify promising candidates. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing benzyloxy groups into nitroaromatic systems like 1,3-Dibenzyloxy-4,6-dinitrobenzene?

- Methodological Answer: Benzyloxy groups are typically introduced via nucleophilic aromatic substitution (SNAr) under basic conditions. For example, benzyl alcohol derivatives can react with nitro-substituted aryl halides in the presence of a base (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMSO. Reaction optimization should include monitoring temperature (often 80–120°C) and stoichiometry to minimize side products like over-alkylation or hydrolysis. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) is recommended .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer: Due to its nitroaromatic structure, flash chromatography using silica gel with gradients of nonpolar-to-polar solvents (e.g., hexane/ethyl acetate) is effective. For crystalline products, recrystallization from ethanol or acetone/water mixtures enhances purity. Analytical techniques like TLC (visualized under UV or iodine staining) and GC/MS (to confirm molecular ion peaks and assess purity) should be employed .

Q. What safety protocols are critical for handling nitroaromatic compounds like this compound?

- Methodological Answer: Nitroaromatics are shock-sensitive and thermally unstable. Use blast shields, fume hoods, and anti-static equipment. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage should be in flame-resistant cabinets away from oxidizing agents. Spill containment requires inert absorbents (e.g., vermiculite) and avoidance of friction during cleanup .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Methodological Answer: Discrepancies often arise from isotopic patterns (MS) or solvent impurities (NMR). For NMR, use deuterated solvents and 2D techniques (¹H-¹³C HSQC/HMBC) to assign signals. For MS, high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) can distinguish fragmentation pathways. Cross-validate with computational tools (e.g., DFT for NMR chemical shift prediction) .

Q. What experimental approaches elucidate the thermal decomposition pathways of nitroaromatic derivatives like this compound?

- Methodological Answer: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition onset temperatures and enthalpy changes. Evolved gas analysis via FTIR or mass spectrometry detects volatile byproducts (e.g., NOₓ, CO₂). Kinetic studies (e.g., Kissinger analysis) model activation energies, while solid-state structural changes can be tracked via variable-temperature XRD .

Q. How do substituents (e.g., benzyloxy vs. amino groups) influence the electronic properties of 4,6-dinitrobenzene derivatives?

- Methodological Answer: Electron-donating groups (e.g., benzyloxy) decrease nitro group reactivity via resonance stabilization, while electron-withdrawing groups (e.g., amino) enhance electrophilicity. UV-Vis spectroscopy quantifies charge-transfer transitions. Computational methods (DFT, HOMO-LUMO gap analysis) model substituent effects on electron density and reactivity .

Q. What strategies mitigate racemization or side reactions during functionalization of this compound?

- Methodological Answer: Racemization is minimized by using mild conditions (low temperature, short reaction times) and non-nucleophilic bases (e.g., DBU). Protecting group strategies (e.g., acid-labile tert-butyloxycarbonyl) shield reactive sites. Monitor reaction progress via in-situ techniques (e.g., IR spectroscopy for nitro group vibrations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.